Methyl 1-(4-cyclopropylbutan-2-ylcarbamoyl)-3-methylpiperidine-4-carboxylate
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Overview
Description
Methyl 1-(4-cyclopropylbutan-2-ylcarbamoyl)-3-methylpiperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with a methyl group and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-cyclopropylbutan-2-ylcarbamoyl)-3-methylpiperidine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using a methylating agent like methyl iodide.
Attachment of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an isocyanate derivative.
Formation of the Ester Group: The ester group is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-cyclopropylbutan-2-ylcarbamoyl)-3-methylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 1-(4-cyclopropylbutan-2-ylcarbamoyl)-3-methylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(4-cyclopropylbutan-2-ylcarbamoyl)-3-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-cyclopropylbutan-2-ylcarbamoyl)-3-ethylpiperidine-4-carboxylate
- Methyl 1-(4-cyclopropylbutan-2-ylcarbamoyl)-3-methylpiperidine-3-carboxylate
Uniqueness
Methyl 1-(4-cyclopropylbutan-2-ylcarbamoyl)-3-methylpiperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropylbutan-2-ylcarbamoyl group adds to its distinctiveness, potentially offering unique interactions with molecular targets compared to similar compounds.
Properties
IUPAC Name |
methyl 1-(4-cyclopropylbutan-2-ylcarbamoyl)-3-methylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-11-10-18(9-8-14(11)15(19)21-3)16(20)17-12(2)4-5-13-6-7-13/h11-14H,4-10H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLQFQUKAAEHFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C(=O)OC)C(=O)NC(C)CCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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